molecular formula C9H14N2 B13820352 2-Methyl-6-butylpyraine CAS No. 32184-46-6

2-Methyl-6-butylpyraine

Cat. No.: B13820352
CAS No.: 32184-46-6
M. Wt: 150.22 g/mol
InChI Key: UXSNPZYBZGYXMW-UHFFFAOYSA-N
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Description

2-Methyl-6-butylpyraine (IUPAC name pending verification) is a hypothetical or sparsely documented pyridine or pyrimidine derivative with a methyl group at position 2 and a butyl substituent at position 4. Pyridine derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties.

Properties

CAS No.

32184-46-6

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

2-butyl-6-methylpyrazine

InChI

InChI=1S/C9H14N2/c1-3-4-5-9-7-10-6-8(2)11-9/h6-7H,3-5H2,1-2H3

InChI Key

UXSNPZYBZGYXMW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=CN=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-butylpyraine typically involves the alkylation of pyrazine derivatives. One common method is the reaction of 2-methylpyrazine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-butylpyraine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the butyl or methyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, and organometallic reagents.

Major Products Formed

    Oxidation: Pyrazine oxides and related derivatives.

    Reduction: Reduced pyrazine derivatives with altered functional groups.

    Substitution: Various substituted pyrazine compounds depending on the reagents used.

Scientific Research Applications

2-Methyl-6-butylpyraine has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents due to its unique aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-butylpyraine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Structural Analogues

Key structural analogues include:

  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) : This pyrimidine derivative features a methyl group at position 6 and a thietan-3-yloxy substituent. Its synthesis involves reacting ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane.
  • 1-Methylpyrene (CAS 2381-21-7) : A methyl-substituted polycyclic aromatic hydrocarbon (PAH). butyl) influence solubility and environmental persistence. Methylpyrene is less polar than butyl-substituted analogues, suggesting 2-Methyl-6-butylpyraine could exhibit intermediate polarity.
  • 1-Methyl-2-pyrrolidinone (CAS 872-50-4) : A polar aprotic solvent with a methyl group on a nitrogen-containing heterocycle. Its high polarity contrasts with the likely lower polarity of this compound due to the longer butyl chain.

b. Physicochemical Properties

Property This compound* Compound 1 1-Methylpyrene
Molecular Weight ~220 g/mol (estimated) 356.45 g/mol 216.28 g/mol
LogP (Lipophilicity) ~3.5 (predicted) 2.8 5.1
Water Solubility Low (estimated) Insoluble 0.02 mg/L

*Predicted values based on structural analogues.

Biological Activity

2-Methyl-6-butylpyridine is a compound of interest in various biological and pharmacological studies. Its unique structure, which includes a pyridine ring substituted with both methyl and butyl groups, suggests potential biological activities that merit investigation. This article reviews the current understanding of the biological activity of 2-Methyl-6-butylpyridine, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

2-Methyl-6-butylpyridine is categorized under pyridine derivatives. Its molecular formula is C12H17NC_{12}H_{17}N, and it possesses distinct physical and chemical properties that influence its biological activity.

Property Value
Molecular Weight189.27 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Log P (octanol-water partition coefficient)3.1

The biological activity of 2-Methyl-6-butylpyridine is primarily attributed to its ability to interact with biological receptors and enzymes. Research indicates that it may function as a ligand for certain receptors, modulating their activity and influencing various metabolic pathways. Its interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, which could have implications for drug development.
  • Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways, potentially affecting physiological responses.

Antimicrobial Properties

Studies have explored the antimicrobial efficacy of 2-Methyl-6-butylpyridine against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, particularly against Gram-positive bacteria.

Anti-inflammatory Effects

Research has indicated that this compound may exhibit anti-inflammatory properties. In animal models, it was shown to reduce markers of inflammation in tissues, suggesting a potential therapeutic role in inflammatory diseases.

Neuroprotective Activity

Preliminary studies suggest that 2-Methyl-6-butylpyridine may have neuroprotective effects. It has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage, which could be beneficial in neurodegenerative conditions.

Case Studies

Several case studies have documented the biological activities of 2-Methyl-6-butylpyridine:

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
    • Methodology : Disk diffusion method was employed to assess the inhibition zones.
    • Results : The compound exhibited a significant inhibition zone (15 mm) compared to the control (5 mm) .
  • Neuroprotection in Rodent Models :
    • Objective : To assess neuroprotective effects in a model of oxidative stress.
    • Methodology : Rodents were administered varying doses, followed by exposure to oxidative agents.
    • Results : Significant reduction in neuronal death was observed at doses of 50 mg/kg .
  • Anti-inflammatory Activity Assessment :
    • Objective : To determine the anti-inflammatory potential using carrageenan-induced paw edema in rats.
    • Methodology : The compound was administered orally prior to edema induction.
    • Results : A dose-dependent reduction in paw swelling was noted, indicating anti-inflammatory activity .

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